![molecular formula C10H11NO4S B5215853 3-[(4-nitrobenzyl)thio]propanoic acid CAS No. 7597-44-6](/img/structure/B5215853.png)

3-[(4-nitrobenzyl)thio]propanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

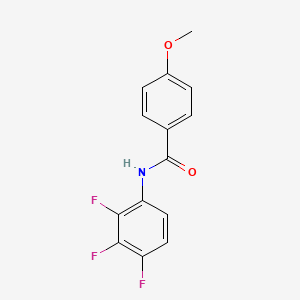

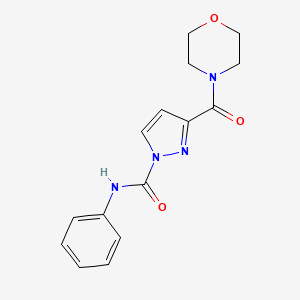

“3-[(4-nitrobenzyl)thio]propanoic acid” is a chemical compound with the molecular formula C10H11NO4S . It is a derivative of propanoic acid where a thioether and a nitro group are attached to the carbon backbone .

Synthesis Analysis

The synthesis of “3-[(4-nitrobenzyl)thio]propanoic acid” involves the protection of the thiol group of mercaptopropionic acid with o-nitrobenzyl bromide . This reaction is part of a larger class of reactions known as thiol-ene reactions, which are a type of click chemistry .Molecular Structure Analysis

The molecular structure of “3-[(4-nitrobenzyl)thio]propanoic acid” consists of a propanoic acid backbone with a thioether and a nitro group attached . The presence of these functional groups can significantly influence the chemical properties and reactivity of the molecule .Chemical Reactions Analysis

The thiol group in “3-[(4-nitrobenzyl)thio]propanoic acid” can undergo various chemical reactions. For instance, it can be deprotected by irradiation with UV light, leading to the formation of free thiol groups . These free thiol groups can then participate in thiol-ene coupling reactions, which can be used for network formation .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(4-nitrobenzyl)thio]propanoic acid” are influenced by its molecular structure. The presence of the nitro group and the thioether can affect properties such as boiling point, melting point, and density .科学研究应用

Synthesis of Thiol-Substituted Poly(2-oxazoline)s

The compound is used in the synthesis of thiol-substituted poly(2-oxazoline)s . These polymers bear protected thiol functionalities, which can be selectively liberated by irradiation with UV light . This strategy with masked thiol groups offers the possibility of photodeprotection on demand with spatio-temporal control while maintaining polymer integrity .

Tandem Network Formation

The compound plays a crucial role in tandem network formation upon irradiation with UV light by thiol deprotection and concurrent crosslinking via thiol-ene coupling . This process is used in the creation of in situ-forming gels and polymer networks .

Synthesis of Novel Oxazoline Monomers

“3-[(4-nitrobenzyl)thio]propanoic acid” is used in the synthesis of the novel oxazoline monomer 2-{2-[(2-nitrobenzyl)thio]ethyl}-4,5-dihydrooxazole (NbMEtOxa) carrying 2-nitrobenzyl-shielded thiol groups .

Use in Photoremoveable Protecting Group (PPG)

The compound is used as a photoremoveable protecting group (PPG) in the synthesis of polymers . This allows for the controlled release of thiol groups, which can then participate in further reactions .

Benzylic Position Reactions

The compound can undergo reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation .

Oxidation to Carboxylic Acid

The compound can be oxidized to a carboxylic acid functional group . This reaction can be carried out using sodium dichromate and a source of protons, such as sulfuric acid .

属性

IUPAC Name |

3-[(4-nitrophenyl)methylsulfanyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4S/c12-10(13)5-6-16-7-8-1-3-9(4-2-8)11(14)15/h1-4H,5-7H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPMRBXCJXXUNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSCCC(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20288601 |

Source

|

| Record name | 3-[(4-nitrobenzyl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20288601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Nitrobenzyl)sulfanyl]propanoic acid | |

CAS RN |

7597-44-6 |

Source

|

| Record name | NSC56878 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-[(4-nitrobenzyl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20288601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2,6-dichloro-4-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5215774.png)

![2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5215789.png)

![ethyl 2-benzyl-3-[(4-chlorobenzyl)amino]-3-oxopropanoate](/img/structure/B5215797.png)

![2-[4-(3-chlorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5215805.png)

![4-ethyl-2-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5215815.png)

![ethyl 4-{[N-(4-propoxybenzoyl)-beta-alanyl]amino}butanoate](/img/structure/B5215816.png)

![1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5215819.png)

![1-[(3,4-dimethoxybenzyl)oxy]-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5215843.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B5215854.png)

![diethyl 5-({[(4-fluorophenyl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5215861.png)

![3-[(4-butoxyphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5215865.png)

![N-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5215869.png)